Cas no 152135-61-0 (Benzoic acid,2-[(2-aminobenzoyl)amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI))

Benzoic acid,2-[(2-aminobenzoyl)amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) structure
152135-61-0 structure
Produktname:Benzoic acid,2-[(2-aminobenzoyl)amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)
CAS-Nr.:152135-61-0
MF:C36H40N2O8
MW:628.711410522461
CID:196022

Benzoic acid,2-[(2-aminobenzoyl)amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzoic acid,2-[(2-aminobenzoyl)amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)
    • Benzoic acid,2-[(2-aminobenzoyl)amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5
    • Benzoic acid,2-[(2-aminobenzoyl)amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclop
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecene, benzoic acid deriv.
    • 3-O-[N-(2-Aminobenzoyl)]anthraniloyl-20-O-acetylingenol
    • Benzoicacid, 2-[(2-aminobenzoyl)amino]-,4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]-
    • Milliamine L
    • Inchi: 1S/C36H40N2O8/c1-18-16-35-19(2)14-25-28(34(25,4)5)24(30(35)41)15-21(17-45-20(3)39)29(40)36(35,44)31(18)46-33(43)23-11-7-9-13-27(23)38-32(42)22-10-6-8-12-26(22)37/h6-13,15-16,19,24-25,28-29,31,40,44H,14,17,37H2,1-5H3,(H,38,42)/t19-,24-,25-,28+,29-,31+,35+,36+/m1/s1
    • InChI-Schlüssel: JRZMRXGXGXQDFH-YSUCVZJISA-N
    • Lächelt: C(O[C@@H]1[C@@]2(O)[C@H](O)C(COC(C)=O)=C[C@@]3([H])C(=O)[C@]2(C=C1C)[C@H](C)C[C@@]1([H])C(C)(C)[C@]13[H])(=O)C1=CC=CC=C1NC(=O)C1=CC=CC=C1N

Benzoic acid,2-[(2-aminobenzoyl)amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-4-[(acetyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) Verwandte Literatur

Related Articles

Artikel empfehlen

Empfohlene Lieferanten
atkchemica
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
atkchemica
BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
BIOOKE MICROELECTRONICS CO.,LTD
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司